An In-depth Technical Guide to the Discovery and Natural Sources of N-Methyl-L-proline
An In-depth Technical Guide to the Discovery and Natural Sources of N-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for N-Methyl-L-proline. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and Historical Context
The discovery of N-Methyl-L-proline is intrinsically linked to the initial isolation of the amino acid L-proline. In 1900, the Nobel laureate Richard Willstätter was investigating the structure of N-methylproline. It was during these studies that he successfully isolated proline for the first time[1]. This seminal work laid the foundation for understanding the chemistry and biological significance of proline and its methylated derivatives. N-Methyl-L-proline, also known by synonyms such as (2S)-1-methylpyrrolidine-2-carboxylic acid and hygric acid, is a derivative of L-proline where the amino hydrogen is substituted with a methyl group[2][3].
Natural Sources and Quantitative Data
N-Methyl-L-proline is a naturally occurring compound found in a variety of organisms, where it often functions as a plant metabolite and an osmoprotectant, helping organisms survive in environments with extreme osmolarity and temperatures. It is particularly abundant in citrus fruits. While comprehensive quantitative data across all potential sources is an ongoing area of research, the following tables summarize the currently available information on its distribution.
Table 1: Quantitative Data of N-Methyl-L-proline in Natural Sources
| Natural Source | Organism | Part of Organism | Concentration | Reference |
| Bergamot | Citrus bergamia | Fruit Juice | Present | --INVALID-LINK-- |
| Yellow Orange | Citrus sinensis | Fruit Juice | Present | |
| Blood Orange | Citrus sinensis | Fruit Juice | Present | |
| Lemon | Citrus limon | Fruit Juice | Present | |
| Mandarin | Citrus reticulata | Fruit Juice | Present | |
| Bitter Orange | Citrus aurantium | Fruit Juice | Present | |
| Cabbage | Brassica oleracea | Not specified | Reported | [3] |
| - | Trichilia claussenii | Not specified | Reported | [3] |
| Lesser galangal | Alpinia officinarum | Not specified | Reported | [4] |
| - | Amomum reticulatum | Not specified | Reported | [4] |
| - | Caralluma russeliana | Not specified | Reported | [4] |
| White sapote | Casimiroa edulis | Not specified | Reported | [4] |
| Sweet chestnut | Castanea sativa | Not specified | Reported | [4] |
| - | Candida albicans | - | Investigated as a hyphal formation inhibitor | --INVALID-LINK-- |
| Fish gut fungus | Evlachovaea sp. | - | N-amino-l-proline methyl ester found, a related compound | --INVALID-LINK-- |
Biosynthesis of N-Methyl-L-proline
The biosynthesis of the precursor L-proline is well-established and primarily occurs via the glutamate pathway in plants. This pathway involves the conversion of L-glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to L-proline. An alternative pathway from ornithine also exists.
The final step in the formation of N-Methyl-L-proline is the N-methylation of the L-proline ring. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for transferring a methyl group from SAM to a substrate, in this case, L-proline. While the specific proline N-methyltransferase enzyme has not been extensively characterized in all organisms, the general mechanism is understood to follow this enzymatic process.
Caption: Biosynthetic pathway of N-Methyl-L-proline from L-Glutamate.
Experimental Protocols
The accurate quantification and isolation of N-Methyl-L-proline from natural sources are crucial for research and development. The following protocols are based on established methodologies, particularly for plant matrices.
Extraction of N-Methyl-L-proline from Plant Material
This protocol describes a general method for the extraction of small polar molecules, including N-Methyl-L-proline, from plant tissues.
Materials:
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Fresh or freeze-dried plant material
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80% Methanol
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Liquid nitrogen
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Mortar and pestle or homogenizer
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Centrifuge
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0.22 µm syringe filters
Procedure:
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Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue.
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Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
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Add 1 mL of pre-chilled 80% methanol to the powdered tissue.
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Vortex the mixture vigorously for 1 minute.
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Incubate the mixture at 4°C for 30 minutes with occasional vortexing.
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Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
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Carefully collect the supernatant.
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For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and elute with an appropriate solvent.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of N-Methyl-L-proline.
Instrumentation:
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HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole) with an electrospray ionization (ESI) source.
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Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
Reagents:
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Mobile Phase A: Acetonitrile with 0.1% formic acid
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Mobile Phase B: Water with 0.1% formic acid
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N-Methyl-L-proline analytical standard
Procedure:
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Chromatographic Conditions:
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Column Temperature: 40°C
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Gradient Elution:
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0-1 min: 95% A
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1-5 min: Linear gradient to 50% A
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5-6 min: Hold at 50% A
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6-7 min: Linear gradient back to 95% A
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7-10 min: Re-equilibration at 95% A
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-
-
Mass Spectrometry Conditions (Positive ESI mode):
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Ion Source Voltage: +4.5 kV
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Curtain Gas: 20 psi
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Ion Source Gas 1: 40 psi
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Ion Source Gas 2: 40 psi
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Temperature: 450°C
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Multiple Reaction Monitoring (MRM) Transitions:
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Precursor ion (Q1): m/z 130.1
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Product ion (Q3): m/z 84.1
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Collision Energy: Optimized for the specific instrument (typically around 15-25 eV)
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-
-
Quantification:
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Prepare a calibration curve using a series of dilutions of the N-Methyl-L-proline analytical standard.
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Analyze the extracted samples and the calibration standards.
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Quantify the amount of N-Methyl-L-proline in the samples by comparing their peak areas to the calibration curve.
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Caption: Experimental workflow for the extraction and analysis of N-Methyl-L-proline.
Conclusion
N-Methyl-L-proline, a methylated derivative of the amino acid proline, has been a compound of interest since its role in the initial discovery of proline itself. Its presence in various natural sources, particularly in citrus fruits, and its role as an osmoprotectant highlight its biological significance. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of N-Methyl-L-proline, enabling further research into its physiological roles, biosynthetic pathways, and potential applications in drug development and other scientific fields. Further studies are warranted to fully elucidate the specific enzymes responsible for proline N-methylation in various organisms and to expand the quantitative database of its occurrence in nature.
References
- 1. Inhibition of Distinct Proline- or N-Acetylglucosamine-Induced Hyphal Formation Pathways by Proline Analogs in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: N-Methyl-L-proline [caps.ncbs.res.in]
